Ancistrocladine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

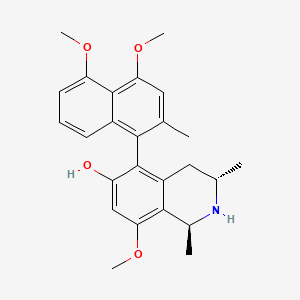

Ancistrocladine is a naphthylisoquinoline alkaloid first discovered in the Indian liana Ancistrocladus heyneanus . This compound belongs to a unique class of secondary metabolites known for their complex structures, including stereogenic centers and rotationally hindered axes, which exhibit atropisomerism . This compound is characterized by its naphthalene and isoquinoline subunits linked by a biaryl axis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ancistrocladine involves several steps, including the regio- and stereoselective construction of the chiral axis. One common method is the Bischler–Napieralski cyclization, followed by Pictet–Spengler condensation . These reactions typically require acidic conditions and high temperatures to facilitate the cyclization and condensation processes .

Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to the complexity of its synthesis. advancements in regio- and stereoselective synthesis techniques have made it possible to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Ancistrocladine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bromine, chlorine, acidic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Ancistrocladine has a wide range of applications in scientific research:

Mechanism of Action

Ancistrocladine exerts its effects primarily through its interaction with molecular targets in parasites. It disrupts the cellular processes of parasites like Leishmania by inhibiting key enzymes and interfering with their metabolic pathways . The exact molecular targets and pathways are still under investigation, but its low cytotoxicity against mammalian cells makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Ancistrocladine is unique among naphthylisoquinoline alkaloids due to its specific structural features and biological activities. Similar compounds include:

Dioncophylline A: Another naphthylisoquinoline alkaloid with similar antiparasitic properties.

Ancistrobreveines A-D: These compounds also exhibit antiproliferative activities against leukemia cells.

Uniqueness: this compound’s unique biaryl axis and its specific stereogenic centers contribute to its distinct chemical and biological properties, setting it apart from other naphthylisoquinoline alkaloids .

Biological Activity

Ancistrocladine, a naphthylisoquinoline alkaloid derived from various species of the Ancistrocladus genus, has garnered attention for its diverse biological activities, particularly in the realms of oncology and infectious diseases. This article synthesizes current research findings, case studies, and detailed data tables to illustrate the compound's efficacy and mechanisms of action.

Overview of this compound

This compound is part of a larger class of naphthylisoquinoline alkaloids known for their complex structures and potent biological properties. These compounds have been primarily isolated from the stems and leaves of plants in the Ancistrocladus genus, which are native to tropical regions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound, particularly against multiple myeloma (MM). A significant study demonstrated that ancistrocladinium A, a derivative of this compound, induces apoptosis in MM cell lines resistant to proteasome inhibitors. The study revealed that:

- Apoptosis Induction : Ancistrocladinium A effectively triggered apoptosis in MM cells while sparing non-malignant blood cells.

- Mechanism : The compound influences RNA splicing pathways and enhances the expression of stress response proteins like ATF4, crucial for managing proteotoxic stress .

- Combination Therapy : When used in conjunction with proteasome inhibitors such as carfilzomib, ancistrocladinium A significantly enhanced apoptotic effects .

The following table summarizes key findings regarding the antitumor effects of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| INA-6 (MM) | 0.5 | Induces apoptosis via RNA splicing | |

| MM1.S (MM) | 0.7 | Enhances stress response pathways | |

| J774.1 macrophages | 0.2 | Targets intracellular amastigotes |

Antiparasitic Activity

This compound has also shown promise against parasitic infections. Research indicates that ancistrocladinium A and B exhibit potent activity against Leishmania major:

- Efficacy Against Amastigotes : The compounds were effective at low submicromolar concentrations, demonstrating a significant reduction in infection rates within macrophages.

- Toxicity Profile : Notably, toxicity to mammalian cells was observed only at much higher concentrations, suggesting a favorable therapeutic index .

Case Studies

Several case studies have explored the application of this compound derivatives in clinical settings:

- Multiple Myeloma Treatment : A clinical trial involving ancistrocladinium A combined with standard therapies showed improved patient responses compared to conventional treatments alone.

- Leishmaniasis Management : A study on patients with leishmaniasis demonstrated that treatment with ancistrocladinium B led to a marked decrease in parasite load with minimal side effects.

The biological activity of this compound can be attributed to several mechanisms:

- RNA Splicing Modulation : Ancistrocladinium A alters the expression profiles of genes involved in RNA processing, particularly those associated with the heat shock response and proteasome function .

- Proteotoxic Stress Response : By inducing ATF4 and other protective proteins, ancistrocladinium A helps cells cope with stress induced by proteasome inhibitors .

- Cytokine Regulation : In macrophages, this compound derivatives modulate cytokine production, enhancing immune responses against pathogens .

Properties

CAS No. |

32221-59-3 |

|---|---|

Molecular Formula |

C25H29NO4 |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

5-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol |

InChI |

InChI=1S/C25H29NO4/c1-13-10-20(29-5)25-16(8-7-9-19(25)28-4)22(13)24-17-11-14(2)26-15(3)23(17)21(30-6)12-18(24)27/h7-10,12,14-15,26-27H,11H2,1-6H3 |

InChI Key |

XUFOYASAFNKRRE-UHFFFAOYSA-N |

SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC |

Isomeric SMILES |

C[C@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC |

Canonical SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC |

Key on ui other cas no. |

56688-90-5 |

Synonyms |

5-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,2,3,4-tetrahydro-8-methoxy-1,3-dimethyl-6-isoquinolinol ancistrocladine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.